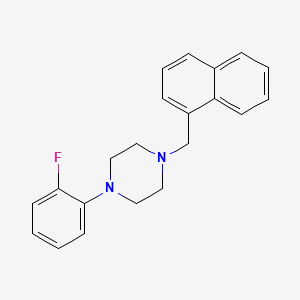![molecular formula C14H13Cl2NO3S B5663189 4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar morpholine derivatives involves multi-step chemical reactions, highlighting the complexity and the tailored approaches needed to achieve desired chemical structures. For example, compounds with the morpholine moiety can be synthesized through a series of reactions including cyclization, reduction, and acidification processes. One study outlined the synthesis of a morpholine derivative, emphasizing the importance of choosing appropriate reaction conditions to achieve high yields and desired structural features (Tan Bin, 2011).
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography is a common technique used to determine the precise molecular structure, including bond lengths, angles, and conformation. For instance, the structure of a morpholine-containing compound was elucidated, revealing specific dihedral angles and molecular conformations that could influence its biological activity (Duan et al., 2014).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, leading to a wide range of chemical properties. These reactions include halogenation, amination, and coupling reactions, which are essential for the functionalization of the morpholine core and the introduction of desired substituents. The reactivity of morpholine derivatives with different reagents can significantly alter their chemical properties and potential applications (S. Kato et al., 1992).
Propiedades
IUPAC Name |
(3,7-dichloro-6-methoxy-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-19-9-3-2-8-10(15)13(21-12(8)11(9)16)14(18)17-4-6-20-7-5-17/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPKFQKNCNLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)N3CCOCC3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)vinyl]-1H-perimidine](/img/structure/B5663112.png)
![1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5663118.png)
![N-[2-(1,3-benzodioxol-4-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5663125.png)
![2-[(mesitylmethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5663126.png)
![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)
![(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)
![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)

![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)